3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one
Description
3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is known for its unique structure, which combines a chromenone core with a morpholine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-8-17(9-11(2)20-10)15(18)13-7-12-5-3-4-6-14(12)21-16(13)19/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOLANCBCHPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a suitable coupling agent. One common method involves the use of a carbodiimide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbonyl bond between the chromenone and morpholine moieties . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions.
Chemical Reactions Analysis
3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive carbonyl group.
Biology
- Biological Activities : Research indicates potential antimicrobial , anticancer , and anti-inflammatory properties . For example, studies have shown that it can inhibit certain enzymes involved in cell proliferation, suggesting its role as an anticancer agent .
Medicine
- Therapeutic Potential : Ongoing research focuses on its application in treating diseases such as cancer and infectious diseases. Its mechanism often involves the modulation of specific biological pathways.
Industry
- Material Development : Used in creating new materials and as an intermediate in pharmaceutical and agrochemical production.
Biological Evaluation
The biological evaluation of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one has shown promising results:
Case Studies
- Anticancer Activity :
-
Antimicrobial Properties :
- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound possesses notable antimicrobial activity, making it a candidate for further development as an antibiotic.
- Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: A related compound with a similar morpholine ring structure but lacking the chromenone moiety.
Chromen-2-one derivatives: Compounds with a chromenone core but different substituents, which may exhibit varying biological activities and chemical properties.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one is a synthetic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
- IUPAC Name : 3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one
The compound is characterized by a chromenone core structure, which is known for diverse pharmacological properties. The presence of the morpholine moiety enhances its biological activity and interaction with various molecular targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). This method facilitates the formation of the carbonyl bond essential for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound has significant anticancer properties. It has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 9.40 |
| PC-3 (Prostate) | 12.10 |
| HT-29 (Colon) | 12.10 |
These values indicate its potency in inhibiting cancer cell proliferation, with lower IC50 values suggesting higher efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and apoptosis. For example, it may inhibit carbonic anhydrase isoforms associated with tumor growth .
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various mechanisms, including increasing early apoptosis markers and altering mitochondrial membrane potential .
- Receptor Modulation : The morpholine ring may facilitate binding to receptors involved in cellular signaling pathways, further influencing cellular responses to stress and growth signals.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- A study demonstrated that derivatives of coumarin structures similar to this compound showed selective inhibition of tumor-associated carbonic anhydrase isoforms with Ki values ranging from 1.9 nM to over 10 µM against non-tumor isoforms .
- Another investigation into coumarin derivatives found promising results in terms of cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
